molecular formula C18H17N3O4 B2461721 4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097903-36-9

4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2461721
CAS No.: 2097903-36-9
M. Wt: 339.351
InChI Key: RTXKBWLZZMVALP-UHFFFAOYSA-N
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Description

4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a benzodioxole moiety, a pyridine ring, and a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization to form the benzodioxole ring.

    Acetylation: The benzodioxole intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Piperazine Ring Formation: The acetylated benzodioxole is reacted with a pyridine derivative and piperazine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the benzodioxole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of alkyl or acyl groups.

Scientific Research Applications

4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating neurological disorders and cancers.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • 4-(4-Methylpiperazin-1-yl)butan-1-ol
  • 4-Benzo(1,3)dioxol-5-yl-butan-2-one

Uniqueness

4-[2-(2H-1,3-benzodioxol-5-yl)acetyl]-1-(pyridin-3-yl)piperazin-2-one is unique due to its combination of a benzodioxole ring, a pyridine moiety, and a piperazine core. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and pharmacology.

Properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)acetyl]-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17(9-13-3-4-15-16(8-13)25-12-24-15)20-6-7-21(18(23)11-20)14-2-1-5-19-10-14/h1-5,8,10H,6-7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXKBWLZZMVALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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